molecular formula C41H49N7O4S B13916477 (2R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)-2-[[(2R)-3-methylsulfanyl-2-[[2-(4-phenylphenyl)acetyl]amino]propanoyl]amino]-N-(2-phenylethyl)pentanamide

(2R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)-2-[[(2R)-3-methylsulfanyl-2-[[2-(4-phenylphenyl)acetyl]amino]propanoyl]amino]-N-(2-phenylethyl)pentanamide

Cat. No.: B13916477
M. Wt: 735.9 g/mol
InChI Key: WAHJVKCCFCMUBG-SBPNQFBHSA-N
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Description

The compound (2R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)-2-[[(2R)-3-methylsulfanyl-2-[[2-(4-phenylphenyl)acetyl]amino]propanoyl]amino]-N-(2-phenylethyl)pentanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amides, amines, and phenyl rings, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)-2-[[(2R)-3-methylsulfanyl-2-[[2-(4-phenylphenyl)acetyl]amino]propanoyl]amino]-N-(2-phenylethyl)pentanamide One common approach is the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method allows for the formation of key intermediates that can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase peptide synthesis and solution-phase synthesis can be employed, depending on the specific requirements and available resources.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfur-containing group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) can facilitate electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)-2-[[(2R)-3-methylsulfanyl-2-[[2-(4-phenylphenyl)acetyl]amino]propanoyl]amino]-N-(2-phenylethyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application.

Properties

Molecular Formula

C41H49N7O4S

Molecular Weight

735.9 g/mol

IUPAC Name

(2R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)-2-[[(2R)-3-methylsulfanyl-2-[[2-(4-phenylphenyl)acetyl]amino]propanoyl]amino]-N-(2-phenylethyl)pentanamide

InChI

InChI=1S/C41H49N7O4S/c1-53-28-35(46-37(49)27-31-19-21-33(22-20-31)32-16-9-4-10-17-32)39(51)47-34(18-11-24-45-41(43)44)40(52)48(25-23-29-12-5-2-6-13-29)36(38(42)50)26-30-14-7-3-8-15-30/h2-10,12-17,19-22,34-36H,11,18,23-28H2,1H3,(H2,42,50)(H,46,49)(H,47,51)(H4,43,44,45)/t34-,35+,36+/m1/s1

InChI Key

WAHJVKCCFCMUBG-SBPNQFBHSA-N

Isomeric SMILES

CSC[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N(CCC1=CC=CC=C1)[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CSCC(C(=O)NC(CCCN=C(N)N)C(=O)N(CCC1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)N)NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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